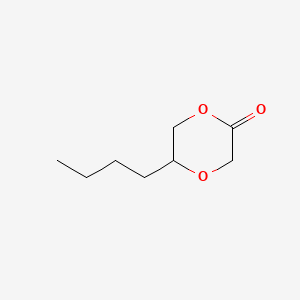

5-Butyl-1,4-dioxan-2-one

Description

Structure

3D Structure

Properties

CAS No. |

92351-85-4 |

|---|---|

Molecular Formula |

C8H14O3 |

Molecular Weight |

158.19 g/mol |

IUPAC Name |

5-butyl-1,4-dioxan-2-one |

InChI |

InChI=1S/C8H14O3/c1-2-3-4-7-5-11-8(9)6-10-7/h7H,2-6H2,1H3 |

InChI Key |

DVBUFRRUKPQWBU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1COC(=O)CO1 |

Origin of Product |

United States |

Molecular Architecture and Stereochemical Considerations of Substituted 1,4 Dioxan 2 Ones

The foundational structure of 5-Butyl-1,4-dioxan-2-one is the 1,4-dioxan-2-one (B42840) ring, a six-membered heterocycle containing two oxygen atoms at positions 1 and 4 and a carbonyl group at position 2. ontosight.ai This core structure is a type of lactone, specifically a delta-lactone. ontosight.ai The presence of a butyl substituent on the carbon atom at the 5-position introduces a chiral center, leading to the existence of stereoisomers.

The stereochemistry of substituted 1,4-dioxanes is a subject of significant academic interest, as the spatial arrangement of substituents can profoundly influence the molecule's physical and biological properties. ebi.ac.ukresearchgate.net For monosubstituted 1,4-dioxan-2-ones like the 5-butyl variant, the molecule exists as a racemic mixture, meaning it contains equal amounts of both enantiomers, denoted as (R)-5-butyl-1,4-dioxan-2-one and (S)-5-butyl-1,4-dioxan-2-one. ontosight.aincats.io The specific three-dimensional conformation of the dioxane ring, which typically adopts a chair-like conformation, and the equatorial or axial positioning of the butyl group are key aspects of its molecular architecture. The stereoselective synthesis of specific isomers of substituted 1,4-dioxanes can be a challenging but important goal, particularly when these compounds are used as monomers for polymerization, as the stereochemistry of the monomer unit can affect the properties of the resulting polymer. researchgate.net

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C8H14O3 | ncats.io |

| Molecular Weight | 158.195 g/mol | ncats.io |

| Stereochemistry | Racemic ((+/-)-) | ontosight.aincats.io |

| Core Structure | 1,4-dioxan-2-one | ontosight.ai |

| Functional Group | Cyclic Ester (Lactone) | ontosight.ai |

Nomenclature and Positional Isomerism of Butyl 1,4 Dioxan 2 One Variants

The nomenclature of butyl-1,4-dioxan-2-one can be complex due to the possibility of positional isomerism. Besides the 5-butyl isomer, a 6-butyl-1,4-dioxan-2-one (B12767655) also exists, where the butyl group is attached to the carbon atom at the 6-position. ncats.io In practice, the synthesis of butyl-1,4-dioxan-2-one often results in a mixture of these positional isomers. thegoodscentscompany.comthegoodscentscompany.com Commercially available samples are frequently described as "5(or 6)-butyl-1,4-dioxan-2-one" to reflect this isomeric ambiguity. ontosight.aithegoodscentscompany.comfoodb.ca One source notes a specific mixture composition of 65% 5-butyl and 32% 6-butyl isomers. thegoodscentscompany.comthegoodscentscompany.com

The systematic IUPAC name for the primary compound of interest is 5-butyl-1,4-dioxan-2-one. However, various synonyms are used in literature and chemical databases, such as acetic acid, ((1-(hydroxymethyl)pentyl)oxy)-, delta-lactone. ontosight.aincats.io The presence of both positional and stereoisomers underscores the importance of precise analytical techniques for the characterization of these compounds.

| Isomer Name | Position of Butyl Group | Notes | Reference |

|---|---|---|---|

| This compound | Position 5 | The primary focus of this article. | ontosight.aincats.io |

| 6-Butyl-1,4-dioxan-2-one | Position 6 | Often co-exists in mixtures with the 5-butyl isomer. | ncats.io |

| 5(or 6)-Butyl-1,4-dioxan-2-one | Position 5 or 6 | Designation for isomeric mixtures. | ontosight.aithegoodscentscompany.comfoodb.ca |

Fundamental Significance As a Cyclic Ester Within Dioxane Chemistry

Regioselective and Stereoselective Synthesis of Butyl-Substituted 1,4-Dioxan-2-ones

The precise placement of the butyl group at the C5 position and the control of the resulting stereocenter are critical challenges in the synthesis of this compound. Research has focused on developing methods that offer high regioselectivity and stereoselectivity.

One notable approach involves the Sharpless asymmetric epoxidation, which has been applied to the preparation of optically active 5(6)-butyl-1,4-dioxan-2-one. jst.go.jp This method leverages the power of asymmetric catalysis to introduce chirality early in the synthetic sequence, leading to enantiomerically enriched products.

For related substituted dioxanones, palladium-catalyzed asymmetric alkylation of dioxanone enol ethers has proven to be a powerful technique. This method allows for the enantioselective formation of C(α)-tetrasubstituted hydroxy carbonyl compounds. caltech.edu While standard alkylation conditions often lead to undesirable side reactions like self-condensation or decomposition, this catalytic technology provides a mild and straightforward pathway to highly substituted and enantioenriched products. caltech.eduresearchgate.net The process typically involves the reaction of a silyl (B83357) enol ether of a dioxanone with an alkylating agent in the presence of a palladium catalyst and a chiral ligand. caltech.edu

Furthermore, diastereoselective alkylation strategies have been developed that rely on chiral auxiliaries. For instance, hydrazones derived from (+)-S-1-amino-2-methoxymethylpyrrolidine can be used to direct the alkylation before being cleaved in a subsequent step, offering another route to stereochemically defined dioxanones. caltech.edu

Ring-Closure Approaches to the 1,4-Dioxan-2-one (B42840) Scaffold

The formation of the six-membered 1,4-dioxan-2-one ring is a pivotal step in the synthesis of these compounds. Various ring-closure or cyclization strategies have been established.

A foundational method for producing the parent p-dioxanone is the continuous gas-phase dehydrogenation of diethylene glycol. wikipedia.org This reaction is typically performed at high temperatures (e.g., 280 °C) over a copper or copper chromite catalyst, achieving yields up to 86%. wikipedia.org

Intramolecular cyclization is a common and effective strategy. For instance, α-bromoacyl derivatives of α-hydroxy acids can undergo intramolecular cyclization to yield 1,4-dioxane-2,5-diones, a related class of compounds. researchgate.net A similar principle can be applied to form 2-ones. Another example involves the cyclization of chloro-substituted carboxylic acids, such as Cl(CH2)2OCH2CO2H, using a base like triethylamine. google.com

Ring-closure can also be achieved through rearrangement reactions. The Smiles rearrangement of 2-nitro-3-oxiranylmethoxypyridine, for example, is used to synthesize 2-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridines, demonstrating how rearrangement can facilitate the formation of a dioxane ring system. nih.gov Palladium-catalyzed intramolecular O-arylation represents another advanced desymmetrization strategy, where a C-O bond is formed to close the ring, yielding enantiomerically enriched (2,3-dihydrobenzo[b] google.comcollectionscanada.gc.cadioxin-2-yl)methanols. acs.org

Catalyst-Mediated Synthetic Methodologies for Lactone Formation

Catalysis is central to the efficient and selective synthesis of 1,4-dioxan-2-ones. A variety of catalytic systems, including acid, base, metal, and enzyme catalysts, have been employed.

A general process involves the reaction of carbon monoxide, formaldehyde (B43269), and a 1,2-glycol in the presence of a catalytic amount of hydrogen fluoride (B91410). google.com This method is versatile, allowing for the use of 1,2-glycols with C1 to C20 alkyl substituents, which would include the necessary precursor for this compound. google.com The reaction proceeds under moderate temperature and pressure conditions. google.com

Another catalytic approach involves the carbonylation of 1,3-dioxolane (B20135) with carbon monoxide over a cation-exchange resin catalyst to produce 1,4-dioxan-2-one. researchgate.net This heterogeneous catalysis approach simplifies product purification and catalyst recovery.

More recently, composite oxide catalysts like ZrO2/TiO2 have been used for the synthesis of 1,4-dioxane (B91453) from oxirane, showcasing the utility of solid acid catalysts. mdpi.com Such catalysts possess both Brønsted and Lewis acid sites that work synergistically. mdpi.com While this specific example produces 1,4-dioxane rather than the lactone, the principle of using tailored solid acids is applicable.

Enzymatic catalysis offers a green alternative for polymerization, where lipases can catalyze the ring-opening polymerization of 1,4-dioxan-2-one. researchgate.net While focused on polymerization, this highlights the potential for biocatalysis in reactions involving the dioxanone ring.

| Catalyst System | Precursors | Product | Key Features |

| Hydrogen Fluoride google.com | Carbon Monoxide, Formaldehyde, 1,2-Glycol (e.g., 1,2-hexanediol) | Substituted 1,4-Dioxan-2-one | General method for alkyl-substituted dioxanones. |

| Cation-exchange Resin researchgate.net | 1,3-Dioxolane, Carbon Monoxide | 1,4-Dioxan-2-one | Heterogeneous catalysis, high yield (up to 91.4%). |

| Copper/Copper Chromite wikipedia.org | Diethylene Glycol | p-Dioxanone | Gas-phase dehydrogenation. |

| Palladium Complexes caltech.eduacs.org | Dioxanone Enol Ethers, Alkylating Agents | Substituted Dioxanones | Enables asymmetric alkylation and C-O ring closure. |

Precursor-Based Synthetic Pathways for Substituted Dioxanones

The synthesis of substituted dioxanones is highly dependent on the strategic choice of precursors. The structure of the starting materials directly dictates the substitution pattern of the final product.

A versatile pathway starts with a 1,2-glycol, which upon reaction with formaldehyde and carbon monoxide, yields the corresponding substituted 1,4-dioxan-2-one. google.com To synthesize this compound via this route, 1,2-hexanediol (B41856) would be the required glycol precursor.

Another important class of precursors is α-hydroxy acids. These can be acylated with α-halo carboxylic acids or their derivatives, and the resulting intermediate undergoes cyclization to form substituted 1,4-dioxane-2,5-diones. sci-hub.se For example, a (3S)-[(benzyloxycarbonyl)ethyl]-1,4-dioxan-2,5-dione can be prepared in four steps starting from glutamic acid and bromoacetyl bromide. acs.org

Epoxides also serve as valuable precursors. An approach for preparing substituted 1,4-dioxanes involves the ring-opening of an epoxide with ethylene (B1197577) glycol monosodium salt, followed by cyclization of the resulting diol. enamine.netthieme-connect.com This method allows for the synthesis of mono- and di-substituted dioxanes, starting from readily available aldehydes and ketones. enamine.netthieme-connect.com

The dioxanone scaffold itself can be a precursor for more complex molecules. For instance, dioxanones are used as building blocks in the synthesis of carbohydrates and other natural products. researchgate.netbac-lac.gc.ca

Emerging Methodologies for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The construction of the 1,4-dioxan-2-one framework and the introduction of substituents rely on fundamental carbon-carbon (C-C) and carbon-heteroatom (C-X) bond-forming reactions. alevelchemistry.co.uk Modern organic synthesis has seen significant advancements in these areas, providing novel and more efficient routes.

Carbon-Carbon Bond Formation: These reactions are essential for introducing alkyl substituents like the butyl group. alevelchemistry.co.uk

Palladium-Catalyzed Reactions: The Heck reaction, which forms a substituted alkene from an unsaturated halide and an alkene, and the Suzuki and Sonogashira coupling reactions are powerful tools for C-C bond formation. alevelchemistry.co.ukchemistry.coach The alkenyl Catellani reaction is an emerging palladium/norbornene-catalyzed method for the modular and regioselective synthesis of tetrasubstituted olefins, which could be adapted for creating complex precursors. nih.gov

Alkylation of Enolates: The catalytic enantioselective alkylation of dioxanone silyl enol ethers using palladium catalysis is a state-of-the-art method for creating C(α)-tetrasubstituted stereocenters. caltech.edu

Aldol (B89426) Reactions: Organocatalytic aldol reactions using the dioxanone scaffold have been employed in the synthesis of higher carbohydrates, demonstrating a key C-C bond formation strategy starting from the dioxanone ring itself. collectionscanada.gc.caacs.org

Carbon-Heteroatom Bond Formation: The formation of the two ether linkages (C-O bonds) in the 1,4-dioxan-2-one ring is a defining feature of its synthesis.

Ring-Opening Reactions of the 1,4-Dioxan-2-one Lactone Moiety

The most significant reaction pathway for 1,4-dioxan-2-one and its derivatives is ring-opening polymerization (ROP), which proceeds via the cleavage of the ester bond in the lactone moiety. This process is of considerable interest for the synthesis of biodegradable poly(ether-ester)s. researchgate.netsci-hub.se

The polymerization can be initiated by various catalytic systems, including organometallic compounds and enzymes. worldscientific.comresearchgate.net Lanthanum tris(2,6-di-tert-butyl-4-methylphenolate) has been used as a single-component initiator for the ROP of 1,4-dioxan-2-one (PDO), yielding poly(1,4-dioxan-2-one) (PPDO). worldscientific.com Mechanistic studies suggest that this polymerization follows a "coordination-insertion" mechanism, involving the selective cleavage of the acyl-oxygen bond of the monomer. researchgate.net The reaction temperature and the molar ratio of the monomer to the initiator are critical parameters that influence the monomer conversion and the molecular weight of the resulting polymer. worldscientific.com For instance, using this lanthanum-based initiator, high molecular weight PPDO can be achieved at 40°C with a high monomer-to-initiator ratio. worldscientific.com

Similarly, zinc L-lactate (ZnLac2) has been employed as a catalyst for the bulk polymerization of PDO. researchgate.net Optimal conditions for achieving high molecular weights with ZnLac2 were found to be at 100°C with long reaction times, though the molecular weights obtained were generally moderate. researchgate.net The addition of a coinitiator, such as benzyl (B1604629) alcohol, allows for systematic control over the molecular weight of the polymer. researchgate.net

The equilibrium of the ring-opening reaction is a key consideration. For the parent compound, 1,4-dioxan-2-one, the equilibrium with its hydrolysis product, 2-(2-hydroxyethoxy)acetic acid, has been studied in aqueous media. nih.gov The equilibrium constant (K_O) was determined to be 70 ± 3.5 at 25°C, indicating a preference for the ring-opened hydroxy acid form in water. nih.gov The polymerization of PDO is an equilibrium process, and the resulting polymer, PPDO, is known to be thermally unstable, with depolymerization back to the monomer occurring at elevated temperatures. wikipedia.orgacs.org

Reactions at the Carbonyl Group and Ether Linkages

The carbonyl group and the ether linkages of the 1,4-dioxan-2-one ring exhibit distinct reactivities.

Carbonyl Group: The carbonyl group is susceptible to nucleophilic attack. Besides the ring-opening reactions initiated at this site, it can participate in other transformations. For instance, proline-catalyzed aldol reactions have been investigated using 2,2-dimethyl-1,3-dioxan-5-one, a related cyclic ketone, which reacts with various aldehydes. researchgate.net While specific studies on non-ring-opening carbonyl reactions of this compound are limited, analogies can be drawn from the behavior of other lactones and cyclic ketones.

Ether Linkages: The ether bonds in the 1,4-dioxane ring are generally stable but can be cleaved under specific conditions. Strong acids like hydroiodic acid (HI) can cleave ethers, typically via an S_N_2 mechanism where a nucleophile attacks the protonated ether. masterorganicchemistry.com Fungal peroxygenases have also been shown to catalyze the H₂O₂-dependent cleavage of 1,4-dioxane. nih.gov The reaction proceeds via a two-electron oxidation, leading to ring-opened products. nih.gov For 1,4-dioxane itself, this enzymatic oxidation can ultimately lead to the cleavage of both ether linkages. nih.gov

Chemical Modifications Involving the Butyl Side Chain

The alkyl side chain of a lactone can be a target for chemical modification, although this is less common than reactions involving the lactone ring itself. The reactivity of the butyl group in this compound is analogous to that of a standard alkane. It can undergo free-radical reactions, such as halogenation, under appropriate conditions (e.g., UV light).

Research on other complex lactones, such as macrolide antibiotics, demonstrates that alkyl side chains can be modified to alter the molecule's properties. acs.org While direct studies on the functionalization of the butyl group in this compound are not widely reported, the principles of alkane chemistry would apply. The physicochemical properties of the side chain, particularly its hydrophobicity and bulkiness, are known to be important structural factors in the biological activity of other complex lactones. nih.gov

Stereochemical Control and Diastereoselectivity in Chemical Transformations

The carbon atom at the 5-position of the 1,4-dioxan-2-one ring, to which the butyl group is attached, is a stereocenter. ncats.io This introduces the possibility of stereoisomers and the need for stereochemical control in its synthesis and reactions. The compound is typically available as a racemic mixture. ncats.ioontosight.ai

The synthesis of substituted 1,4-dioxanes often involves stereoselective methods. For example, the intramolecular cyclization of α-bromoacyl derivatives of α-hydroxy acids to form 1,4-dioxane-2,5-diones can proceed with high diastereoselectivity. sci-hub.seresearchgate.net Similarly, highly diastereoselective and enantioselective carbon-hydrogen insertion reactions have been used to synthesize substituted 1,4-lactones from 1,3-dioxan-5-yl diazoacetates, demonstrating that the stereochemistry of the starting materials and catalysts dictates the stereochemical outcome. acs.org

In reactions involving the existing stereocenter, such as aldol reactions with related dioxanone structures, both reagent and substrate control can influence the diastereoselectivity of the products. researchgate.net For this compound, any reaction at the carbonyl group or adjacent positions would need to consider the influence of the existing stereocenter on the formation of new stereocenters, leading to potential diastereomers. The conformational preference of the substituent at the 5-position (equatorial vs. axial) in the dioxane ring also plays a crucial role in determining the stereochemical course of reactions. researchgate.net

Thermal and Chemical Stability of the 1,4-Dioxan-2-one Ring System

The stability of the 1,4-dioxan-2-one ring is a critical factor in its handling, polymerization, and application. The parent compound, p-dioxanone (PDO), is a crystalline solid at room temperature. wikipedia.org The polymer derived from it, PPDO, is known to be thermally labile. wikipedia.org

Thermal Stability: Thermogravimetric analysis (TGA) of PPDO shows that its thermal decomposition is significantly influenced by molecular weight, with higher molecular weight samples exhibiting improved thermal stability. researchgate.net The decomposition of PPDO proceeds primarily through an "unzipping" depolymerization, which results in the regeneration of the monomer, PDO. researchgate.net The ceiling temperature (T_c) for the polymerization of PDO, above which the polymer is unstable relative to the monomer, has been calculated to be 265 °C. acs.org This supports the observation that PPDO readily depolymerizes at elevated temperatures. researchgate.netacs.org

Chemical Stability: The lactone ring is susceptible to hydrolysis, especially under acidic or basic conditions. nih.gov The hydrolysis of lactones is a key indicator of their reactivity as electrophiles. acs.org For the unsubstituted 1,4-dioxan-2-one, the equilibrium in acidic aqueous media strongly favors the ring-opened hydroxy acid. nih.gov The presence of an alkyl substituent, such as the butyl group, can influence the rate of hydrolysis due to electronic and steric effects. acs.org Generally, the six-membered δ-lactone ring is considered relatively stable compared to smaller lactone rings. mdpi.com

Interactive Data Table: Thermodynamic Parameters for the Polymerization of 1,4-Dioxan-2-one (PDO)

This table summarizes key thermodynamic and activation parameters for the bulk polymerization of the parent monomer, 1,4-dioxan-2-one. These values provide insight into the thermal stability and polymerizability of the ring system. acs.org

| Parameter | Symbol | Value | Unit |

| Enthalpy of Polymerization | ΔHls | -14.1 | kJ mol⁻¹ |

| Entropy of Polymerization | ΔSls | -26.1 | J mol⁻¹ K⁻¹ |

| Ceiling Temperature | Tc | 265 | °C |

| Activation Energy | Ea | 71.8 | kJ mol⁻¹ |

| Gibbs Free Energy of Activation (at 120°C) | ΔGp⧧ | 106.2 | kJ mol⁻¹ |

| Enthalpy of Activation (at 120°C) | ΔHp⧧ | 68.5 | kJ mol⁻¹ |

| Entropy of Activation (at 120°C) | ΔSp⧧ | -95.7 | J mol⁻¹ K⁻¹ |

Polymerization Chemistry of 1,4 Dioxan 2 One Monomers: Focus on Substituted Variants

Ring-Opening Polymerization (ROP) Mechanisms

The primary route to synthesizing polyesters from cyclic ester monomers like substituted 1,4-dioxan-2-ones is through ring-opening polymerization (ROP). This process can be initiated by various catalytic systems, each with its own distinct mechanism.

Coordination-Insertion Polymerization with Metal Initiators

A prevalent mechanism in the ROP of cyclic esters is coordination-insertion, which is often catalyzed by metal-based initiators. This mechanism typically involves the coordination of the monomer to the metal center of the initiator, followed by the insertion of the monomer into the metal-alkoxide bond. This process cleaves the acyl-oxygen bond of the cyclic ester, leading to the propagation of the polymer chain.

Various metal complexes have been explored for the ROP of 1,4-dioxan-2-one (B42840) and its derivatives. For instance, lanthanum isopropoxide has been demonstrated to be an effective initiator for the bulk polymerization of PDO. Mechanistic studies using ¹H NMR spectroscopy have confirmed that the polymerization proceeds via a coordination-insertion mechanism with the rupture of the acyl-oxygen bond. Similarly, zirconium (IV) catalysts have been investigated for the ring-opening copolymerization of related cyclic monomers, highlighting the versatility of metal-based systems. nih.govresearchgate.net

The choice of metal initiator and its ligand system can significantly influence the polymerization kinetics and the properties of the resulting polymer. For example, in the ROP of other cyclic esters, the structure of the metal complex has been shown to affect the stereoselectivity of the polymerization, which is a critical consideration for monomers with chiral centers.

Enzymatic Polymerization Catalysis (e.g., Lipase-Mediated ROP)

Enzymatic ROP presents a green alternative to metal-based catalysis, often proceeding under mild reaction conditions and avoiding the issue of metal contamination in the final polymer. Lipases, a class of enzymes that catalyze the hydrolysis of esters in vivo, have been found to be effective catalysts for the ROP of various lactones in vitro, including 1,4-dioxan-2-one. nih.govnih.gov

The lipase-catalyzed ROP is believed to proceed through a mechanism involving the activation of the monomer by the enzyme, followed by nucleophilic attack from a growing polymer chain or an initiator molecule. This enzymatic process is highly selective and can be used to produce polymers with well-defined structures. For instance, Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym-435, has been successfully employed in the ROP of 1,4-dioxan-2-one. researchgate.netnih.gov The enzymatic copolymerization of 1,4-dioxan-2-one with other lactones, such as ω-pentadecalactone, has also been reported, yielding copolyesters with high molecular weights. nih.gov

Metal-Free Organic Catalysis in ROP

In recent years, metal-free organic catalysis has emerged as a powerful tool for the ROP of cyclic esters. Organocatalysts offer the advantage of being less sensitive to moisture and air compared to many metal-based systems, and they can provide excellent control over the polymerization process.

For substituted 1,4-dioxan-2,5-diones, which are structurally related to 1,4-dioxan-2-ones, organocatalysts such as 4-dimethylaminopyridine (B28879) (DMAP) and a combination of thiourea (B124793) and (-)-sparteine (B7772259) have been shown to be effective. researchgate.netnih.gov These catalysts can promote the ROP in a controlled manner, yielding polymers with narrow molecular weight distributions. researchgate.netnih.gov The mechanism of organocatalyzed ROP can vary depending on the catalyst and monomer used, but it often involves the activation of the monomer or the growing polymer chain through hydrogen bonding or nucleophilic catalysis.

Kinetics and Thermodynamics of 1,4-Dioxan-2-one Polymerization

Understanding the kinetics and thermodynamics of polymerization is crucial for controlling the reaction and tailoring the properties of the final polymer. For the bulk polymerization of 1,4-dioxan-2-one, kinetic studies have shown that the reaction is typically first-order with respect to the monomer concentration when initiated by catalysts like lanthanum isopropoxide. researchgate.net

The thermodynamic parameters for the polymerization of 1,4-dioxan-2-one have also been investigated. The process is characterized by a negative enthalpy (ΔH) and a negative entropy (ΔS) of polymerization, indicating that the reaction is exothermic and becomes less favorable at higher temperatures. The ceiling temperature (Tc), above which polymerization is no longer thermodynamically favorable, is an important parameter to consider. For the bulk polymerization of 1,4-dioxan-2-one, the thermodynamic parameters have been determined as follows:

| Thermodynamic Parameter | Value |

| Enthalpy of Polymerization (ΔHls) | -14.1 kJ mol⁻¹ |

| Entropy of Polymerization (ΔSls) | -26.1 J mol⁻¹ K⁻¹ |

| Ceiling Temperature (Tc) | 265 °C |

Data for the bulk polymerization of 1,4-dioxan-2-one. researchgate.net

These parameters underscore the reversible nature of the polymerization and the thermal instability of the resulting poly(1,4-dioxan-2-one). researchgate.net The presence of a substituent on the monomer ring, such as a butyl group, would be expected to influence these thermodynamic parameters due to steric and electronic effects.

Design and Synthesis of 1,4-Dioxan-2-one Homopolymers and Copolymers

The synthesis of homopolymers and copolymers from substituted 1,4-dioxan-2-ones allows for the creation of materials with a wide range of properties. The ROP of a single type of substituted 1,4-dioxan-2-one monomer leads to the formation of a homopolymer. For instance, the ROP of 3-methyl-1,4-dioxan-2-one results in a poly(ester-alt-ether) with alternating lactic acid and ethylene (B1197577) oxide repeating units. nih.gov This homopolymer is amorphous and has potential applications as a plasticizer for polylactide. nih.gov

Copolymerization, the polymerization of two or more different monomers, provides a versatile strategy for tuning the properties of the resulting polymer. Both random and block copolymers can be synthesized. For example, the lipase-catalyzed copolymerization of 1,4-dioxan-2-one with ω-pentadecalactone has been demonstrated to produce copolyesters with high molecular weights. nih.gov The properties of such copolymers, including their thermal and crystalline characteristics, can be tailored by adjusting the comonomer feed ratio.

The table below summarizes examples of copolymers synthesized from 1,4-dioxan-2-one and a comonomer.

| Comonomer | Resulting Copolymer | Key Feature |

| ω-Pentadecalactone | poly(DO-co-PDL) | High molecular weight copolyester |

| 3-methyl-1,4-dioxan-2,5-dione | poly(PDO-co-MeDX) | Thermally stabilized copolymers |

Characterization of Resulting Poly(1,4-dioxan-2-one) and Copolymers (Molecular Weight Distribution, Architecture)

The characterization of the polymers synthesized from substituted 1,4-dioxan-2-ones is essential for understanding their structure-property relationships. Key parameters that are typically determined include the molecular weight, molecular weight distribution (polydispersity index, PDI), and polymer architecture.

Size-exclusion chromatography (SEC), also known as gel permeation chromatography (GPC), is a widely used technique for determining the molecular weight and PDI of polymers. For polymers synthesized via a controlled polymerization mechanism, a narrow PDI (typically less than 1.5) is expected. For example, the organo-catalyzed ROP of a glutamic acid-derived 1,4-dioxan-2,5-dione yielded polymers with PDI values below 1.25, indicating a well-controlled polymerization. researchgate.netnih.gov

Nuclear magnetic resonance (NMR) spectroscopy is another powerful tool for characterizing the microstructure of the polymers, including the determination of the monomer conversion, the composition of copolymers, and the end-group analysis to elucidate the polymerization mechanism. Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) can provide detailed information about the polymer structure, including the identification of end groups and the presence of cyclic species.

The architecture of the resulting polymers can be linear, cyclic, or branched, depending on the polymerization conditions and the initiator used. For instance, in some ROP systems, the formation of cyclic polymers as byproducts has been observed. The control over the polymer architecture is a key aspect of modern polymer synthesis, as it has a profound impact on the material's properties.

The table below shows representative molecular weight data for a polymer derived from a substituted 1,4-dioxan-2,5-dione.

| Polymer | Number-Average Molecular Weight (Mn) | Polydispersity Index (Mw/Mn) |

| Poly(BED) | up to 36,000 | < 1.25 |

Poly(BED) is derived from (3S)-[(benzyloxycarbonyl)ethyl]-1,4-dioxan-2,5-dione. researchgate.netnih.gov

Control over Polymer Microstructure and Topology via Polymerization Parameters

The functional properties of polymers derived from 5-Butyl-1,4-dioxan-2-one and related substituted monomers are critically dependent on their microstructure and topology. The ring-opening polymerization (ROP) mechanism offers robust pathways to control these features through the careful selection of polymerization parameters, including the catalytic system, initiator, temperature, and monomer-to-initiator ratio. While specific polymerization data for this compound is not extensively documented in publicly available literature, the principles governing the polymerization of analogous substituted 1,4-dioxan-2-ones and other cyclic esters provide a clear framework for achieving architectural control.

Control of Polymer Microstructure

The microstructure of a polymer chain, particularly its stereochemistry, is a primary determinant of its physical properties, such as crystallinity, melting point, and degradation rate. For a monomer like this compound, which possesses a chiral center at the 5-position, ROP of a racemic mixture can result in polymers with atactic, isotactic, or syndiotactic arrangements of the butyl-substituted stereocenters.

The choice of catalyst is the most crucial factor in achieving stereocontrol. rsc.org Stereoselective catalysts, often metal complexes with chiral ligands, can preferentially polymerize one enantiomer over the other or control the stereochemical sequence of monomer addition to the growing polymer chain. rsc.org For instance, certain organocatalysts and metal-based initiators have demonstrated high levels of stereocontrol in the ROP of similar chiral monomers like lactide. acs.org Bifunctional catalysts, such as those combining a thiourea and an amine, activate the monomer and the initiator simultaneously, which can provide a high degree of control over the polymerization process, including stereoselectivity. acs.org

Although less impactful than the catalyst, polymerization temperature can also influence stereoselectivity. Higher temperatures can sometimes lead to a loss of stereocontrol due to increased chain-end epimerization or reduced catalyst selectivity.

Control of Polymer Topology

Linear and Cyclic Polymers: The most straightforward topology is a linear polymer, typically synthesized using a monofunctional initiator like an alcohol in a controlled, "living" polymerization. In such systems, each initiator molecule generates one polymer chain. epa.govresearchgate.net Conversely, under specific conditions, such as high temperatures, high dilution, or in the absence of an initiator, intramolecular transesterification or "backbiting" can occur. This process involves the active chain end attacking a site on its own chain, leading to the formation of cyclic oligomers or polymers. rsc.orgresearchgate.net

Block Copolymers: The synthesis of well-defined block copolymers relies on living polymerization characteristics, where chain termination and transfer reactions are suppressed. rsc.orgacs.org By sequentially adding different monomers, distinct blocks can be grown from a living chain end. For example, a living polymer of ε-caprolactone could be used to initiate the polymerization of this compound, resulting in a diblock copolymer. researchgate.net The efficiency of this process depends on the "living" nature of the polymerization, characterized by a linear increase in molecular weight with monomer conversion and a narrow polydispersity index (PDI).

Graft and Branched Copolymers: Graft copolymers can be synthesized using two primary methods: "grafting from" or "grafting to". cmu.edu In the "grafting from" approach, a pre-existing polymer backbone containing initiating sites (e.g., hydroxyl groups) is used as a macroinitiator for the ROP of this compound. mdpi.comnih.gov This results in polymer chains of the substituted dioxanone being grown from the backbone. The "grafting to" method involves attaching pre-synthesized polymer chains to a functionalized backbone.

The following data tables, derived from studies on the closely related, unsubstituted 1,4-dioxan-2-one (PDO), illustrate key principles of polymerization control that are applicable to its substituted variants.

Table 1: Influence of Initiator System on PDO Polymerization

This table demonstrates how different initiating systems can achieve controlled polymerization of 1,4-dioxan-2-one, yielding polymers with predictable molecular weights and low polydispersity, which is essential for creating advanced topologies.

| Initiator System | Monomer/Initiator Ratio ([M]₀/[I]₀) | Temp. (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) (Experimental) | PDI (Mw/Mn) |

| Al(OⁱPr)₃ | 100 | 80 | 2 | 95 | 9,800 | 1.25 |

| La(OⁱPr)₃ | 300 | 100 | 4 | 88 | 21,200 | 1.40 |

| DMAP / Benzyl (B1604629) Alcohol | 100 | 30 | 0.5 | >99 | 10,500 | 1.15 |

| Thiourea / (-)-Sparteine / Benzyl Alcohol | 100 | 30 | 1 | >99 | 11,200 | 1.18 |

Data is illustrative and compiled from analogous systems reported in scientific literature. epa.govresearchgate.netnih.gov

Table 2: Control of Molecular Weight via Monomer-to-Initiator RatioThis table illustrates a fundamental principle of living/controlled polymerization: the final molecular weight of the polymer is directly proportional to the initial monomer-to-initiator ratio ([M]₀/[I]₀). This allows for precise tuning of polymer chain length.

| Initiator System | [M]₀/[I]₀ | Conversion (%) | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (Experimental) | PDI (Mw/Mn) |

| Al(OⁱPr)₃ | 50 | 96 | 4,896 | 5,100 | 1.21 |

| Al(OⁱPr)₃ | 100 | 95 | 9,690 | 9,800 | 1.25 |

| Al(OⁱPr)₃ | 200 | 92 | 18,768 | 18,100 | 1.31 |

| Al(OⁱPr)₃ | 400 | 85 | 34,680 | 32,500 | 1.38 |

Data is illustrative and based on principles from controlled polymerization studies. epa.gov

By leveraging these established principles, the synthesis of polymers from this compound can be precisely directed to achieve a wide array of microstructures and topologies, enabling the development of advanced materials with tailored properties.

Chemical Derivatization and Functionalization of the 1,4 Dioxan 2 One Core

Synthesis of Novel Substituted 1,4-Dioxane (B91453) Scaffolds

The synthesis of novel 1,4-dioxane scaffolds starting from or analogous to 5-Butyl-1,4-dioxan-2-one involves several established chemical strategies. These methods focus on building the dioxane ring with pre-existing or new substituents, providing access to a library of structurally diverse molecules.

One common approach involves the reaction of epoxides (oxiranes) with α-hydroxy acids. For a structure like this compound, this could be conceptually reversed or adapted; for instance, a substituted glycol can react with a suitable α-haloacetyl halide. A key method for creating substituted 1,4-dioxanes is the acid-catalyzed reaction between an olefin oxide and a glycol, which forms a dihydroxyether that subsequently cyclizes upon heating. researchgate.net Another powerful technique is the ring-opening of epoxides with an ethylene (B1197577) glycol mono-salt, followed by cyclization of the resulting diol to form the 1,4-dioxane ring. enamine.netepa.gov This approach is particularly useful for creating spirocyclic and other complex dioxane derivatives. enamine.netepa.gov

Furthermore, processes have been developed to synthesize 5-substituted-1,4-dioxan-2-ones by reacting a 1,2-glycol with formaldehyde (B43269) and carbon monoxide in the presence of a hydrogen fluoride (B91410) catalyst. google.com This method allows for the direct construction of the core lactone structure with a desired substituent at the 5-position.

Table 1: Synthetic Strategies for Substituted 1,4-Dioxane Scaffolds

| Synthetic Strategy | Key Reactants | Description | Potential Product Type |

|---|---|---|---|

| Epoxide Ring-Opening and Cyclization | Substituted Epoxide, Ethylene Glycol Salt | The epoxide ring is opened by the glycol salt, forming a diol intermediate which then undergoes intramolecular cyclization to form the 1,4-dioxane ring. enamine.netepa.gov | 2,2-Disubstituted or 2,3-Disubstituted 1,4-Dioxanes |

| Olefin Oxide and Glycol Reaction | Olefin Oxide, Glycol | Reactants form a dihydroxyether which cyclizes upon heating to yield the dioxane structure. This is effective for creating unsymmetrical dioxanes. researchgate.net | Unsymmetrically Substituted 1,4-Dioxanes |

| Carbon Monoxide-Formaldehyde Reaction | 1,2-Glycol, Formaldehyde, Carbon Monoxide | A direct synthesis where a 1,2-glycol (e.g., 1,2-hexanediol (B41856) to yield a butyl substituent) reacts to form the 5-substituted-1,4-dioxan-2-one ring system. google.com | 5-Substituted-1,4-Dioxan-2-ones |

Introduction of Diverse Functional Groups onto the Ring System

The 1,4-dioxan-2-one (B42840) core of this compound features several positions amenable to the introduction of new functional groups. The carbon atoms adjacent to the ring oxygens (C3 and C6) are potential sites for functionalization. The methylene (B1212753) carbon (C3) of the lactone is activated by the adjacent carbonyl and oxygen atom, making it a target for various chemical transformations.

Strategies for functionalization often involve creating an enolate at the C3 position through the use of a strong base, followed by reaction with an electrophile. This allows for the introduction of alkyl, acyl, or other groups. Additionally, α-halogenation of the lactone can provide a handle for subsequent nucleophilic substitution reactions, introducing functionalities such as amines, azides, or thiols.

The development of organocatalytic methods has also opened new avenues for functionalizing such heterocyclic systems. For example, organocatalyzed ring-opening polymerization of similar 1,4-dioxan-2,5-diones demonstrates the reactivity of the ester linkages, which can be selectively opened to introduce new functionalities. acs.orgresearchgate.net While this is a polymerization context, the underlying principles of activating the ester group can be applied to monomeric functionalization.

Table 2: Potential Functionalization Reactions on the 1,4-Dioxan-2-one Ring

| Reaction Type | Target Position | Reagents | Introduced Functional Group |

|---|---|---|---|

| α-Alkylation | C3 | 1. Strong Base (e.g., LDA) 2. Alkyl Halide (R-X) | Alkyl Group (-R) |

| α-Halogenation | C3 | N-Bromosuccinimide (NBS) or similar | Halogen (-Br, -Cl) |

| Hydroxylation | C3 | 1. Base 2. MoOPH or other oxygen source | Hydroxyl Group (-OH) |

| Amination | C3 (via halogenated intermediate) | 1. α-Halogenation 2. Amine (R₂NH) | Amino Group (-NR₂) |

Structural Modifications of the Butyl Substituent for Enhanced Properties

Synthetic strategies to achieve these modifications typically involve starting with a different 1,2-glycol during the initial synthesis of the dioxane ring. For example, using 1,2-hexanediol would yield the n-butyl substituent, while using 3-methyl-1,2-pentanediol could lead to a sec-butyl analogue.

Further modifications of an existing n-butyl chain are also possible, although often more complex. This can include terminal functionalization via free-radical reactions (e.g., halogenation at the terminal carbon), followed by substitution to introduce polar groups like hydroxyl or amino functions. It is also conceivable to employ transition-metal-catalyzed C-H activation to introduce functionality at specific positions along the alkyl chain, although this is a more advanced and challenging approach.

Table 3: Butyl Isomers and Potential Synthetic Precursors

| Butyl Isomer | Structure | Potential Glycol Precursor | Key Feature |

|---|---|---|---|

| n-Butyl | -CH₂CH₂CH₂CH₃ | 1,2-Hexanediol | Linear, flexible chain |

| sec-Butyl | -CH(CH₃)CH₂CH₃ | 3-Methyl-1,2-pentanediol | Chiral center, increased steric bulk near the ring wikipedia.org |

| Isobutyl | -CH₂CH(CH₃)₂ | 4-Methyl-1,2-pentanediol | Branched at the C2 position of the substituent leah4sci.com |

| tert-Butyl | -C(CH₃)₃ | 3,3-Dimethyl-1,2-butanediol | Very high steric hindrance, lacks α-hydrogens wikipedia.org |

Heterocyclic Ring Annulation and Fusion Strategies

Ring annulation involves the construction of a new ring fused to the existing 1,4-dioxan-2-one scaffold. This strategy can lead to the creation of complex, polycyclic systems with rigid conformations and novel properties. Annulation reactions typically require the pre-installation of two reactive functional groups on the parent molecule that can participate in a cyclization reaction.

For the this compound core, functional groups could be introduced on the ring (e.g., at C3 and C5) or on the butyl substituent. For instance, if a carbonyl group and an active methylene group can be generated on adjacent positions of the dioxane ring, they could undergo a condensation reaction with a binucleophile like hydrazine (B178648) or hydroxylamine (B1172632) to form a fused pyrazole (B372694) or isoxazole (B147169) ring, respectively.

Another approach involves [3+2] annulation reactions, which are widely used for synthesizing five-membered aromatic heterocycles. chim.it By introducing a suitable dipolarophile (like an alkene or alkyne) onto the dioxane scaffold, it could react with a 1,3-dipole (such as an azide (B81097) or a nitrile oxide) to construct a fused triazole or oxadiazole ring system. These strategies dramatically increase the structural complexity and can be used to explore new chemical space.

Advanced Analytical Methodologies for the Characterization of 5 Butyl 1,4 Dioxan 2 One

High-Resolution Spectroscopic Techniques

Spectroscopic methods are paramount in elucidating the molecular structure of 5-Butyl-1,4-dioxan-2-one. By interacting with electromagnetic radiation, molecules yield unique spectral fingerprints that reveal the connectivity and chemical environment of their atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For this compound, NMR provides definitive evidence of its structure, and it is listed as the official identification test by regulatory bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA). fao.org

¹H NMR: Proton NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of this compound would be expected to show distinct signals for the protons of the butyl chain and the dioxanone ring. The chemical shifts (δ) are influenced by the electronegative oxygen atoms in the ring, causing adjacent protons to appear at a lower field. Spin-spin coupling patterns would reveal the connectivity, for example, the triplet and sextet patterns of the ethyl group within the butyl chain.

¹³C NMR: Carbon-13 NMR spectroscopy details the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The carbonyl carbon of the lactone function would be characteristically observed at a very low field (typically 160-180 ppm). The carbons bonded to oxygen atoms would also be shifted downfield compared to the aliphatic carbons of the butyl chain.

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish definitive structural assignments. A COSY spectrum would show correlations between coupled protons, confirming the sequence of protons in the butyl group and their relationship to the protons on the dioxanone ring. An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached, allowing for unambiguous assignment of both ¹H and ¹³C signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on typical chemical shifts for similar functional groups. Actual experimental values may vary.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Butyl CH₃ | ~0.9 | ~14 |

| Butyl CH₂ | ~1.3-1.6 | ~22-32 |

| Ring CH (C5) | ~4.0-4.5 | ~70-80 |

| Ring CH₂ (C6) | ~3.5-4.2 | ~65-75 |

| Ring CH₂ (C3) | ~4.2-4.7 | ~60-70 |

| Ring C=O (C2) | - | ~170 |

Mass Spectrometry (GC-MS, MS/MS)

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with Gas Chromatography (GC-MS), it is a powerful tool for identifying and quantifying volatile compounds.

GC-MS: In a GC-MS analysis of this compound, the molecule would first be separated from other components on a GC column and then introduced into the mass spectrometer. The electron ionization (EI) mass spectrum would show a molecular ion peak [M]⁺ corresponding to its molecular weight (158.19 g/mol ). The subsequent fragmentation pattern is a unique fingerprint. Expected fragments would arise from the loss of the butyl group, cleavage of the dioxanone ring, and loss of carbon monoxide or carbon dioxide from the lactone moiety.

MS/MS: Tandem mass spectrometry (MS/MS) can be used for further structural confirmation. In this technique, a specific ion (e.g., the molecular ion) is selected, fragmented further by collision with an inert gas, and the resulting daughter ions are analyzed. This provides more detailed structural information and can be used for highly selective and sensitive quantification in complex matrices.

Table 2: Potential Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Identity |

| 158 | [C₈H₁₄O₃]⁺ (Molecular Ion) |

| 101 | [M - C₄H₉]⁺ (Loss of butyl group) |

| 88 | Fragmentation of the dioxanone ring |

| 57 | [C₄H₉]⁺ (Butyl cation) |

| 44 | [C₂H₄O]⁺ or [CO₂]⁺ |

Vibrational Spectroscopy (Infrared, Raman)

Vibrational spectroscopy probes the vibrational modes of molecules. Both Infrared (IR) and Raman spectroscopy provide information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the lactone group, typically found in the region of 1730-1750 cm⁻¹. Other key absorptions would include C-H stretching vibrations from the aliphatic butyl group and the ring methylene (B1212753) groups (around 2850-3000 cm⁻¹) and C-O stretching vibrations from the ether and ester functionalities within the ring (typically in the 1000-1300 cm⁻¹ region).

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the C=O stretch would also be visible, non-polar bonds like C-C bonds in the butyl chain and the ring might show stronger signals in the Raman spectrum.

Chromatographic Separation and Quantification

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification.

Gas Chromatography (GC)

Gas chromatography is the ideal technique for the analysis of volatile and thermally stable compounds like this compound.

Methodology: The compound is vaporized and transported by an inert carrier gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase coated on the column wall. Due to its polarity and molecular weight, this compound would typically be analyzed on a mid-polar to polar stationary phase column (e.g., a wax-type or a 624-type column). Detection is commonly achieved using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for positive identification. The retention time of the compound is a characteristic property under specific chromatographic conditions (e.g., column type, temperature program, and carrier gas flow rate).

Liquid Chromatography (LC) Techniques

While GC is more common for this type of compound, High-Performance Liquid Chromatography (HPLC) can also be utilized, particularly for non-volatile matrices or for preparative scale purification.

Methodology: For a moderately polar compound like this compound, reversed-phase HPLC would be the method of choice. In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water and acetonitrile (B52724) or methanol). The compound would elute at a specific retention time based on its partitioning between the two phases. Detection could be achieved using a UV detector if the molecule possesses a chromophore, though for a simple lactone like this, a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector might be necessary. Coupling LC with mass spectrometry (LC-MS) would provide the highest degree of sensitivity and selectivity.

Sample Preparation and Enrichment Techniques for Complex Matrices

Effective sample preparation is a critical first step in the analytical workflow, designed to isolate and concentrate this compound from complex matrices, thereby enhancing detection sensitivity and accuracy. The choice of technique is largely dependent on the sample type and the concentration of the analyte.

Solid-Phase Extraction (SPE) is a widely adopted technique for the selective extraction and preconcentration of organic compounds from liquid samples. creative-biostructure.com This method involves passing a liquid sample through a solid adsorbent (the stationary phase), which retains the analyte of interest. The analyte is then eluted with a small volume of a suitable solvent. For compounds similar to this compound, such as 1,4-dioxane (B91453), SPE has proven to be an effective sample preparation method, particularly for aqueous samples. ysi.com

The selection of the sorbent material is paramount for achieving high recovery rates. For moderately polar compounds like this compound, a variety of sorbent chemistries can be employed. Common choices include reversed-phase sorbents like C18 or polymeric sorbents, which are effective at retaining organic molecules from aqueous solutions. nih.gov The general SPE procedure involves four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte.

Illustrative SPE Protocol for this compound in Water Samples:

| Step | Procedure |

| Sorbent | Polymeric Reversed-Phase (e.g., Polystyrene-divinylbenzene) |

| Conditioning | 5 mL Methanol, followed by 5 mL Deionized Water |

| Sample Loading | Pass 500 mL of the water sample through the cartridge at a flow rate of 5-10 mL/min |

| Washing | 5 mL of 5% Methanol in Water to remove polar impurities |

| Elution | 5 mL of Dichloromethane (B109758) to elute this compound |

| Post-Elution | The eluate is typically dried over anhydrous sodium sulfate (B86663) and concentrated under a gentle stream of nitrogen before analysis. |

This is a representative protocol and may require optimization based on the specific sample matrix and analytical instrumentation.

Headspace analysis is a technique primarily used for the determination of volatile and semi-volatile organic compounds in liquid or solid samples. This method involves analyzing the vapor phase (headspace) in equilibrium with the sample in a sealed vial. For compounds with moderate volatility, such as this compound, headspace analysis coupled with gas chromatography (GC) can be a powerful tool. foodb.ca

In static headspace analysis, the sample is placed in a vial, sealed, and heated to a specific temperature to allow the volatile components to partition between the sample and the headspace. A portion of the headspace gas is then injected into the GC system. The efficiency of this technique can be enhanced by optimizing parameters such as incubation temperature, time, and sample matrix modifications (e.g., addition of salt to increase the volatility of the analyte). carlroth.com

Typical Headspace GC-MS Parameters for Volatile Organics:

| Parameter | Setting |

| Incubation Temperature | 80°C |

| Incubation Time | 30 minutes |

| Vial Size | 20 mL |

| Sample Volume | 5 mL |

| Injection Volume | 1 mL of headspace |

| GC Column | DB-5ms (30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium |

| Oven Program | Initial 40°C for 2 min, ramp to 250°C at 10°C/min, hold for 5 min |

| MS Detector | Electron Ionization (EI) in Scan or Selected Ion Monitoring (SIM) mode |

These parameters are illustrative and would require validation for the specific analysis of this compound.

Liquid-Liquid Extraction (LLE) is a traditional method for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For the extraction of this compound from aqueous samples, an organic solvent in which the compound is highly soluble, such as dichloromethane or ethyl acetate, would be chosen. The main drawbacks of LLE are the use of large volumes of organic solvents and the potential for emulsion formation.

Solid-Phase Microextraction (SPME) offers a solvent-free alternative to LLE. acs.org In SPME, a fused-silica fiber coated with a stationary phase is exposed to the sample or its headspace. The analyte partitions into the stationary phase, and the fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis. The choice of fiber coating is crucial for selective and efficient extraction. For a compound like this compound, a polydimethylsiloxane (B3030410) (PDMS) or a polyacrylate (PA) fiber would be suitable choices. sigmaaldrich.com

Comparison of LLE and SPME for the Extraction of this compound:

| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Microextraction (SPME) |

| Principle | Partitioning between two immiscible liquids | Partitioning between sample and a coated fiber |

| Solvent Usage | High | Minimal to none |

| Sample Volume | Large | Small |

| Extraction Time | Can be lengthy | Typically faster |

| Automation | Can be automated | Easily automated |

| Sensitivity | Generally good | Often higher due to concentration on the fiber |

Purity Assessment and Isomer Ratio Determination

The synthesis of this compound can potentially lead to the formation of impurities and isomers. Therefore, robust analytical methods are required to assess the purity of the final product and to determine the ratio of any isomers present.

The purity of this compound can be effectively determined using gas chromatography with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS). researchgate.net GC-FID is a quantitative technique where the peak area of the analyte is proportional to its concentration. By analyzing a known amount of the sample and comparing the area of the main peak to the total area of all peaks, the purity can be calculated as a percentage. GC-MS provides not only quantitative information but also qualitative data through the mass spectrum of the compound, which aids in the identification of impurities. researchgate.net

This compound can exist as different stereoisomers due to the presence of a chiral center at the 5-position of the dioxanone ring. The determination of the ratio of these isomers is critical, as different isomers can exhibit different biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for isomer differentiation. creative-biostructure.com High-resolution NMR, including 1D proton and carbon-13 NMR, can often distinguish between isomers based on differences in their chemical shifts and coupling constants. magritek.com For more complex mixtures or subtle isomeric differences, 2D NMR techniques such as COSY, HSQC, and HMBC can provide detailed structural information to elucidate the isomeric composition. nih.gov In cases where NMR is insufficient to resolve the isomers, chiral chromatography, either gas or liquid, can be employed. This technique uses a chiral stationary phase that interacts differently with each enantiomer, leading to their separation and allowing for their individual quantification.

Analytical Techniques for Purity and Isomer Analysis of this compound:

| Analytical Goal | Primary Technique | Alternative/Confirmatory Technique | Key Information Provided |

| Purity Assessment | Gas Chromatography (GC-FID/MS) | High-Performance Liquid Chromatography (HPLC) | Percentage purity, identification of impurities |

| Isomer Ratio Determination | Nuclear Magnetic Resonance (NMR) Spectroscopy | Chiral Gas Chromatography (GC) or HPLC | Ratio of stereoisomers, structural confirmation |

Computational and Theoretical Investigations of 5 Butyl 1,4 Dioxan 2 One

Molecular Conformation and Stereoisomerism Analysis

The stereochemistry and conformational flexibility of the 1,4-dioxan-2-one (B42840) ring are fundamental to its properties. The presence of a butyl group at the C5 position introduces specific stereochemical and conformational considerations.

Stereoisomerism: The carbon atom at position 5 (C5) in the 1,4-dioxan-2-one ring is a chiral center, as it is bonded to four different groups (a hydrogen atom, a butyl group, the C6 methylene (B1212753) group, and the C4 oxygen atom). This chirality means that 5-Butyl-1,4-dioxan-2-one exists as a pair of enantiomers: (R)-5-Butyl-1,4-dioxan-2-one and (S)-5-Butyl-1,4-dioxan-2-one. These stereoisomers have identical connectivity but are non-superimposable mirror images of each other. msu.edu

Conformational Analysis: The six-membered 1,4-dioxan-2-one ring is not planar and adopts several conformations to minimize steric and torsional strain. Computational studies on related 1,3-dioxane (B1201747) and 1,4-dioxane (B91453) systems reveal that the lowest energy conformation is typically a chair form. researchgate.netresearchgate.net Higher-energy conformers include various boat and twist-boat forms. researchgate.netresearchgate.net For this compound, the chair conformation can exist in two forms depending on the orientation of the butyl substituent:

Equatorial Conformer (Ceq): The butyl group occupies a position in the "equator" of the ring. This is generally the more stable conformation for bulky substituents as it minimizes steric interactions with other atoms in the ring.

Axial Conformer (Cax): The butyl group occupies a position pointing "up" or "down" from the ring's plane. This conformation typically leads to significant steric clashes (1,3-diaxial interactions), making it less stable.

Quantum-chemical studies on similar 5-substituted dioxanes have shown a strong preference for the equatorial conformer. researchgate.net The energy difference between the equatorial and axial forms (conformational energy) for a butyl group would be significant, meaning the molecule exists almost exclusively in the equatorial chair conformation at room temperature.

| Conformer/Isomer | Description | Predicted Relative Stability | Key Features |

| (R/S)-Equatorial Chair | Butyl group is in the equatorial position of the chair conformer. | Most Stable (Global Minimum) | Minimizes steric hindrance, leading to the lowest potential energy. |

| (R/S)-Axial Chair | Butyl group is in the axial position of the chair conformer. | Unstable | High energy due to significant 1,3-diaxial steric interactions. |

| (R/S)-Twist-Boat | A flexible, non-chair conformation. | Intermediate Stability | Higher in energy than the chair form; acts as an intermediate in conformational interconversion. researchgate.net |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to model the electronic landscape of a molecule. These calculations provide insights into molecular stability, reactivity, and the nature of chemical bonds. acs.org

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity.

The HOMO represents the region from which an electron is most likely to be donated (nucleophilic character). For this compound, the HOMO is expected to have significant contributions from the non-bonding orbitals of the ether and carbonyl oxygen atoms.

The LUMO represents the region most likely to accept an electron (electrophilic character). The LUMO is anticipated to be centered on the carbonyl group, specifically the antibonding π* orbital of the C=O bond, making the carbonyl carbon a primary site for nucleophilic attack. The HOMO-LUMO energy gap is a measure of the molecule's kinetic stability. A larger gap implies higher stability and lower chemical reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across the molecule. For this compound, the map would show:

Negative Potential (Red/Yellow): Concentrated around the two oxygen atoms (carbonyl and ether), indicating electron-rich regions that are susceptible to electrophilic attack.

Positive Potential (Blue): Located around the hydrogen atoms and particularly the carbonyl carbon, indicating electron-poor regions.

| Electronic Property | Description | Implication for this compound |

| HOMO | Highest energy orbital containing electrons. | Localized on oxygen atoms; indicates sites of electron donation. |

| LUMO | Lowest energy orbital without electrons. | Localized on the C=O π* bond; indicates the primary site for nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Determines kinetic stability and resistance to electronic excitation. |

| MEP Negative Regions | Areas of high electron density. | Found on oxygen atoms; attractive sites for protons or other electrophiles. |

| MEP Positive Regions | Areas of low electron density. | Found on the carbonyl carbon; susceptible to attack by nucleophiles. |

Molecular Dynamics Simulations and Conformational Landscapes

While quantum calculations analyze static structures, Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time. nih.gov An MD simulation of this compound, typically in a solvent like water, would reveal its dynamic conformational landscape and interactions with its environment. researchgate.net

The simulation would track the atomic positions and velocities over nanoseconds or longer, allowing for the observation of:

Conformational Transitions: The molecule would be observed transitioning between different conformations. The simulation could quantify the relative populations of the equatorial chair, axial chair, and twist-boat states, providing a dynamic picture of the conformational equilibrium.

Solvent Interactions: The simulation would detail how solvent molecules (e.g., water) arrange themselves around the solute. Radial distribution functions could be calculated to show the probability of finding a water molecule at a certain distance from the dioxanone's oxygen atoms, illustrating the extent of hydrogen bonding. researchgate.netbohrium.com

Flexibility of the Butyl Chain: MD simulations would also model the various conformations of the flexible butyl side chain and how its movement is coupled to the ring's dynamics.

| Simulation Parameter | Information Gained |

| Potential Energy Surface | Maps the energy of the molecule as a function of its geometry, revealing stable conformers and transition states. |

| Dihedral Angle Trajectories | Tracks the rotation around specific bonds over time, clearly identifying conformational changes in the ring. |

| Radial Distribution Functions | Shows the structure of the solvent around the molecule, quantifying hydrogen bonding. bohrium.com |

| Thermodynamic Properties | Can be used to calculate properties like the enthalpy of mixing or solution viscosity. researchgate.net |

Reaction Mechanism Studies through Computational Approaches

Computational methods are invaluable for mapping the detailed pathways of chemical reactions. By calculating the energies of reactants, products, and transition states, a complete energy profile for a reaction can be constructed. researchgate.net For this compound, a likely reaction for computational study is the hydrolysis of the lactone (cyclic ester) functional group, which would lead to ring-opening.

A computational study of this reaction would involve:

Modeling Reactants: Building optimized structures of this compound and the reacting species (e.g., a water molecule or a hydroxide (B78521) ion).

Locating the Transition State (TS): Identifying the highest-energy structure along the reaction pathway. For hydrolysis, this would likely be a tetrahedral intermediate formed by the nucleophilic attack on the carbonyl carbon.

Calculating Activation Energy (ΔG‡): The Gibbs free energy difference between the reactants and the transition state determines the reaction rate. A lower activation energy implies a faster reaction.

Mapping the Reaction Coordinate: Following the path of lowest energy from the transition state to both the reactants and the products to confirm the connection.

Such studies can distinguish between different possible mechanisms (e.g., acid-catalyzed vs. base-catalyzed hydrolysis) and predict how substituents influence reactivity. researchgate.net

| Step in Mechanism Study | Computational Task | Result |

| 1. Reactants | Geometry optimization of starting materials. | Lowest energy structures and their energies. |

| 2. Transition State Search | Algorithms to find the saddle point on the potential energy surface. | Structure and energy of the transition state. |

| 3. Frequency Calculation | Calculation of vibrational frequencies. | Confirms the structure is a true transition state (one imaginary frequency). |

| 4. Reaction Path Following | Intrinsic Reaction Coordinate (IRC) calculation. | Confirms the TS connects reactants and products. |

| 5. Product Analysis | Geometry optimization of the final ring-opened product. | Structure and energy of the product, allowing calculation of the overall reaction energy. |

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry can accurately predict various spectroscopic properties, which is essential for structure verification and interpretation of experimental data.

NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. The predicted shifts are highly sensitive to the molecule's geometry. By calculating the spectra for different conformers (e.g., equatorial vs. axial chair) and comparing them to experimental data, the dominant conformation in solution can be confirmed. Theoretical calculations of spin-spin coupling constants (³JHH) are also used to deduce conformational preferences, as their values are related to the dihedral angles between atoms through the Karplus equation. researchgate.net

Infrared (IR) Spectroscopy: The same calculations used for transition state analysis also yield vibrational frequencies. The computed IR spectrum can be compared with experimental results to identify characteristic functional groups. For this compound, a strong absorption band corresponding to the C=O stretching vibration of the lactone group would be a key feature, typically predicted in the 1730-1760 cm⁻¹ range.

| Spectroscopic Data | Predicted Parameter | Significance |

| ¹³C NMR | Chemical Shifts (δ) | Highly sensitive to the local electronic environment of each carbon atom. |

| ¹H NMR | Chemical Shifts (δ) and Coupling Constants (J) | Provides information on the electronic environment and spatial relationship between protons. |

| IR Spectroscopy | Vibrational Frequencies (cm⁻¹) | Corresponds to specific bond stretching and bending modes, allowing for functional group identification (e.g., C=O, C-O-C). |

Future Directions and Emerging Research Avenues for 5 Butyl 1,4 Dioxan 2 One

Development of Sustainable and Green Synthetic Routes

The future of chemical synthesis is intrinsically linked to the principles of green chemistry. For 5-Butyl-1,4-dioxan-2-one, a key area of future research will be the development of sustainable and environmentally benign synthetic methodologies. Current synthetic strategies for substituted dioxanones often rely on conventional chemical methods, which may involve harsh reaction conditions or the use of non-renewable starting materials.

Emerging research is expected to focus on biocatalytic and enzymatic routes. These approaches offer high selectivity and operate under mild conditions, reducing energy consumption and waste generation. For instance, the enzymatic ring-opening polymerization of similar lactones has been successfully demonstrated, suggesting that enzymatic synthesis of the this compound monomer could be a viable and sustainable alternative.

| Synthetic Route | Catalyst/Enzyme | Advantages | Research Focus |

| Chemo-catalytic | Metal-based catalysts | High conversion rates | Development of non-toxic, earth-abundant metal catalysts. |

| Biocatalytic | Lipases, Esterases | High selectivity, mild conditions | Enzyme engineering for enhanced substrate specificity and activity. |

| Chemo-enzymatic | Combination of chemical and enzymatic steps | Combines advantages of both approaches | Optimization of one-pot reaction cascades. |

Advanced Material Science Applications of Poly(1,4-dioxan-2-one) and Copolymers (e.g., films, molded products, adhesives, coatings)

The presence of a butyl group in the polymer backbone of poly(this compound) is anticipated to significantly influence its material properties compared to the unsubstituted PPDX. The butyl side chain can act as an internal plasticizer, potentially leading to a lower glass transition temperature and increased flexibility. This opens up a wide range of advanced material applications.

Future research will likely focus on the synthesis and characterization of copolymers of this compound with other cyclic monomers like lactide, glycolide, and caprolactone. nih.govnih.govresearchgate.net This copolymerization strategy allows for the fine-tuning of properties such as degradation rate, mechanical strength, and thermal stability.

Potential Applications and Research Directions:

Biodegradable Films and Packaging: The enhanced flexibility and potential for tailored degradation rates make poly(this compound) a promising candidate for sustainable packaging materials.

Molded Products: The altered thermal properties may allow for easier processing and molding into various shapes for applications in consumer goods and medical devices.

Adhesives and Coatings: The adhesive properties of PPDX could be modified by the butyl substituent, leading to the development of new biocompatible and biodegradable adhesives for medical and industrial use. researchgate.net Research into coatings for biomedical implants is another promising avenue. researchgate.net

| Application | Key Property to Investigate | Potential Advantage of Butyl Group |

| Films | Flexibility, Tensile Strength | Increased flexibility and toughness. |

| Molded Products | Melt Flow Index, Thermal Stability | Improved processability. |

| Adhesives | Adhesion Strength, Biocompatibility | Enhanced tackiness and controlled degradation. |

| Coatings | Surface Energy, Barrier Properties | Modified hydrophobicity and drug elution profiles. |

Exploration of Novel Chemical and Catalytic Transformations of Substituted Dioxanones

The reactivity of the lactone ring in this compound offers a platform for a variety of chemical and catalytic transformations beyond polymerization. Future research is expected to delve into reactions that can modify the monomer or the resulting polymer to introduce new functionalities.

For instance, the catalytic ring-opening of this compound with various nucleophiles could lead to the synthesis of novel functionalized diols and carboxylic acids, which can serve as building blocks for other complex molecules. Furthermore, post-polymerization modification of poly(this compound) could be explored to attach bioactive molecules or to cross-link the polymer chains, thereby creating functional materials for drug delivery or tissue engineering.

Interdisciplinary Research Integrating Synthesis, Characterization, and Computational Modeling

A holistic understanding of the structure-property relationships of this compound and its polymers will require a multidisciplinary approach. The integration of synthetic chemistry, advanced material characterization, and computational modeling will be crucial for accelerating the development of new materials.

Computational studies, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, can provide valuable insights into the conformational preferences of the monomer, the mechanism of polymerization, and the prediction of polymer properties. dntb.gov.uaresearchgate.net This in-silico approach can guide experimental work by predicting the most promising synthetic routes and material compositions.

Integrated Research Workflow:

Computational Design: Modeling of monomer and polymer properties to predict the effect of the butyl substituent.

Targeted Synthesis: Development of efficient and sustainable synthetic routes based on computational predictions.

Advanced Characterization: Thorough analysis of the chemical, physical, and mechanical properties of the synthesized materials.

Iterative Refinement: Using experimental data to refine computational models and guide the next cycle of material design and synthesis.

By embracing these future directions, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for the development of novel, sustainable, and high-performance materials.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-Butyl-1,4-dioxan-2-one, and how can purity be ensured?

- Methodology : Ring-opening polymerization (ROP) is a common approach for dioxanone derivatives. For example, lactone monomers like 1,4-dioxan-2-one are polymerized using organocatalysts (e.g., thiourea derivatives) or enzymatic catalysts (e.g., lipases) under controlled conditions . For the butyl-substituted variant, modify reaction parameters (temperature, catalyst loading, solvent) to accommodate steric effects. Purification via recrystallization (using solvents like ethanol or acetone) and characterization by NMR (to confirm structure) and HPLC (to assess purity >98%) are critical .

Q. How can the thermal stability of this compound be evaluated experimentally?

- Methodology : Use thermogravimetric analysis (TGA) to determine decomposition temperatures and differential scanning calorimetry (DSC) to study melting behavior. For instance, poly(1,4-dioxan-2-one) exhibits a melting point of ~114°C , but the butyl group may lower this due to increased chain flexibility. Compare results with computational models (e.g., density functional theory) to predict stability trends . Ensure inert atmospheres (N₂ or Ar) during testing to avoid oxidative degradation .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :